

# An In-depth Technical Guide to the Physical and Chemical Properties of Octanediamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Octanediamide

Cat. No.: B1619163

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Octanediamide**, also known as suberamide, is a linear aliphatic diamide with the chemical formula  $C_8H_{16}N_2O_2$ . This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or considering the use of **Octanediamide** and related long-chain aliphatic diamides.

## Physical Properties

**Octanediamide** is a white crystalline solid at room temperature. Its physical characteristics are summarized in the table below, providing a quantitative look at its key properties.

| Property                                   | Value  | Source                   |
|--|--|--------------------------|
| Molecular Formula                          | C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> | --INVALID-LINK--         |
| Molecular Weight                           | 172.22 g/mol   | --INVALID-LINK--         |
| Melting Point                              | 224-228 °C   | [Chemical Supplier Data] |
| Boiling Point                              | 467.2 °C at 760 mmHg   | --INVALID-LINK--         |
| Density                                    | 1.061 g/cm <sup>3</sup>                                      | --INVALID-LINK--         |
| LogP (Octanol-Water Partition Coefficient) | -0.3   | --INVALID-LINK--         |
| Polar Surface Area                         | 86.2 Å <sup>2</sup>  | --INVALID-LINK--         |
| Flash Point                                | 236.4 °C   | --INVALID-LINK--         |

## Solubility

Qualitative assessments suggest that **Octanediamide** has moderate solubility in polar solvents. Quantitative solubility data is crucial for its application in various experimental settings.

| Solvent                   | Solubility           |
|---------------------------|----------------------|
| Water                     | Slightly soluble     |
| Ethanol                   | Soluble upon heating |
| Dimethyl Sulfoxide (DMSO) | Soluble              |

## Chemical Properties and Reactivity

**Octanediamide** exhibits the typical chemical behavior of a primary amide. The presence of two amide functional groups at the termini of an eight-carbon aliphatic chain influences its reactivity and intermolecular interactions.

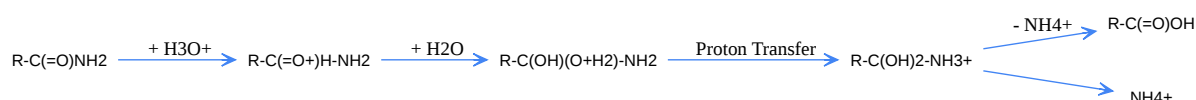
## Stability

**Octanediamide** is stable under standard laboratory conditions. Thermal decomposition of aliphatic diamides can be complex, and studies on related polyamides suggest that at elevated temperatures, decomposition can lead to the formation of ammonia, carbon dioxide, and various hydrocarbon fragments.[1][2][3]

## Reactivity of the Amide Functional Groups

The amide groups in **Octanediamide** are susceptible to hydrolysis under both acidic and basic conditions, yielding octanedioic acid and ammonia (or ammonium salts).[4][5][6][7][8] This reaction typically requires heating to proceed at a reasonable rate.

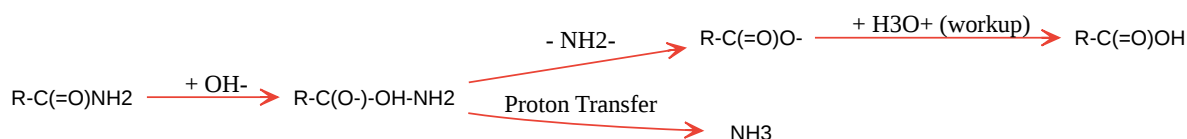
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the ammonium ion) yield the carboxylic acid.[5][8]



[Click to download full resolution via product page](#)

### Mechanism of Acid-Catalyzed Amide Hydrolysis.

In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the nitrogen to the alkoxide, followed by the elimination of the amide anion, leads to the formation of a carboxylate and ammonia.[5][8]



[Click to download full resolution via product page](#)

Mechanism of Base-Promoted Amide Hydrolysis.

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **Octanediamide**. The following sections describe the expected spectral features based on its chemical structure.

### Infrared (IR) Spectroscopy

The IR spectrum of **Octanediamide** is expected to show characteristic absorption bands for a primary amide.

| Wavenumber (cm <sup>-1</sup> ) | Assignment                                | Intensity     |
|--------------------------------|---|---------------|
| ~3350 and ~3180                | N-H stretching (asymmetric and symmetric) | Strong, broad |
| ~2930 and ~2850                | C-H stretching (aliphatic)                | Strong        |
| ~1640                          | C=O stretching (Amide I band)             | Strong        |
| ~1550                          | N-H bending (Amide II band)               | Moderate      |
| ~1465                          | C-H bending (scissoring)                  | Moderate      |

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of **Octanediamide** is predicted to be relatively simple due to the symmetry of the molecule.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity  | Integration | Assignment  |
|----------------------------------|---------------|-------------|---|
| ~6.5 - 7.5                       | Broad singlet | 4H          | -CONH <sub>2</sub>                                      |
| ~2.2                             | Triplet       | 4H          | -CH <sub>2</sub> -C=O                                   |
| ~1.6                             | Multiplet     | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> -C=O                  |
| ~1.3                             | Multiplet     | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -C=O |

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

| Chemical Shift ( $\delta$ , ppm) | Assignment  |
|----------------------------------|---|
| ~175                             | C=O   |
| ~36                              | -CH <sub>2</sub> -C=O                                   |
| ~29                              | -CH <sub>2</sub> -CH <sub>2</sub> -C=O                  |
| ~25                              | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -C=O |

## Mass Spectrometry

Electron ionization mass spectrometry of **Octanediamide** would likely show a molecular ion peak ( $M^+$ ) at  $m/z = 172$ . The fragmentation pattern would be dominated by cleavage alpha to the carbonyl group and McLafferty rearrangement.<sup>[9][10][11][12][13]</sup>

Expected Fragmentation Pathways:

- $\alpha$ -Cleavage: Loss of an alkyl radical to form a resonance-stabilized acylium ion.
- McLafferty Rearrangement: For amides with a  $\gamma$ -hydrogen, this involves the transfer of the hydrogen to the carbonyl oxygen with concomitant cleavage of the  $\beta$ -bond, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

## Experimental Protocols

### Synthesis of Octanediamide from Octanedioic Acid and Ammonia

This method involves the direct amidation of octanedioic acid (suberic acid) with ammonia.



[Click to download full resolution via product page](#)

Workflow for the Synthesis of **Octanediamide** from Octanedioic Acid.

## Procedure:

- In a round-bottom flask equipped with a reflux condenser, add octanedioic acid (1 equivalent).
- Add an excess of concentrated aqueous ammonia (e.g., 28-30%).
- Heat the mixture to reflux for 4-6 hours. The diammonium salt of octanedioic acid will form initially, which upon heating, will dehydrate to form **Octanediamide**.
- After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the crude product with cold deionized water to remove any unreacted starting materials and salts.
- Dry the product in a vacuum oven.

## Purification by Recrystallization

[Click to download full resolution via product page](#)Workflow for the Purification of **Octanediamide** by Recrystallization.

## Procedure:

- Dissolve the crude **Octanediamide** in a minimum amount of a hot solvent mixture, such as ethanol-water.
- If insoluble impurities are present, perform a hot filtration.

- Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
- Further cool the flask in an ice bath to maximize the yield of the recrystallized product.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the pure **Octanediamide** crystals under vacuum.

## Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized **Octanediamide** can be assessed using reverse-phase HPLC.

HPLC Conditions:

| Parameter        | Condition   |
|------------------|---|
| Column           | C18 (e.g., 4.6 x 150 mm, 5 µm)                    |
| Mobile Phase A   | Water with 0.1% Trifluoroacetic Acid (TFA)        |
| Mobile Phase B   | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient         | 5% B to 95% B over 20 minutes                     |
| Flow Rate        | 1.0 mL/min  |
| Detection        | UV at 210 nm                                      |
| Injection Volume | 10 µL   |

## Biological Relevance and Applications

While **Octanediamide** itself is not widely reported as a biologically active molecule, its structural motif is of interest in drug development. Aliphatic chains of varying lengths are often used as linkers in the design of bioactive molecules. Notably, some derivatives of long-chain hydroxamic acids, which can be synthesized from the corresponding diamides, have been

investigated as histone deacetylase (HDAC) inhibitors.[12][14][15][16] HDAC inhibitors are a class of compounds that are being explored for their potential in cancer therapy. The straight-chain, eight-carbon backbone of **Octanediamide** could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

## Conclusion

**Octanediamide** is a simple, yet versatile, chemical compound with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize **Octanediamide** in their work, whether as a starting material for more complex molecules or as a model compound for studying the properties of long-chain aliphatic diamides. The potential for its derivatives to interact with biological targets such as HDACs suggests that further exploration of the chemical space around this scaffold may be a fruitful area of research.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. Write the mechanism for the acid-catalyzed reaction of an amide w... | Study Prep in Pearson+ [pearson.com]
- 3. Synthesis and thermal decomposition of N,N-dialkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]



- 9. [tools.thermofisher.com](https://tools.thermofisher.com) [[tools.thermofisher.com](https://tools.thermofisher.com)]
- 10. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 11. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 12. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 13. [youtube.com](https://youtube.com) [[youtube.com](https://youtube.com)]
- 14. [compoundchem.com](https://compoundchem.com) [[compoundchem.com](https://compoundchem.com)]
- 15. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 16. The thermal decomposition of azodicarbonamide (1,1'-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Octanediamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1619163#what-are-the-physical-and-chemical-properties-of-octanediamide>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)